molecular formula C9H6Cl2O B13488260 1,4-Dichloro-2-ethynyl-5-methoxybenzene

1,4-Dichloro-2-ethynyl-5-methoxybenzene

Cat. No.: B13488260
M. Wt: 201.05 g/mol
InChI Key: YUBKJPLKUNWLCA-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-ethynyl-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Starting with a methoxybenzene derivative, chlorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-ethynyl-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the benzene ring or the ethynyl group.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

1,4-Dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-ethynyl-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. These substituents affect the electron density of the benzene ring, making it more or less reactive towards different reagents.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-methoxybenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    1,4-Dichloro-2-ethynylbenzene: Lacks the methoxy group, which affects its electron density and reactivity.

    1,4-Dichloro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in reactivity and applications.

Uniqueness

1,4-Dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1,4-Dichloro-2-ethynyl-5-methoxybenzene (CAS No. 2680531-11-5) is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms, an ethynyl group, and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC9H6Cl2O
Molecular Weight201 g/mol
Purity95%

The compound is synthesized through electrophilic aromatic substitution reactions, often utilizing catalysts such as iron(III) chloride for halogenation and palladium catalysts for introducing the ethynyl group. The presence of the ethynyl group allows for diverse chemical reactions, including substitution, oxidation, and addition reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their function. The chlorine atoms and methoxy group contribute to the compound’s reactivity and binding affinity to biological targets.

Therapeutic Potential

Research indicates potential therapeutic applications of this compound in areas such as:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, antiproliferative assays revealed significant activity comparable to established chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values lower than those of traditional chemotherapeutics .
  • Enzyme Inhibition :
    • Research has demonstrated that the compound inhibits specific enzymes linked to cancer progression. For example, it was found to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. This inhibition could potentially slow down cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesPotential Applications
1,4-Dichloro-2-ethynylbenzeneLacks methoxy group; different reactivityLimited medicinal applications
1,4-Dichloro-5-methoxybenzeneLacks ethynyl group; altered binding propertiesPotential use in organic synthesis
2-Ethynyl-5-methoxybenzeneLacks chlorine atoms; distinct chemical behaviorDifferent pharmacological profiles

The unique combination of functional groups in this compound imparts distinct chemical properties that enhance its potential for specific applications in research and industry .

Properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

1,4-dichloro-2-ethynyl-5-methoxybenzene

InChI

InChI=1S/C9H6Cl2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3

InChI Key

YUBKJPLKUNWLCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C#C)Cl

Origin of Product

United States

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